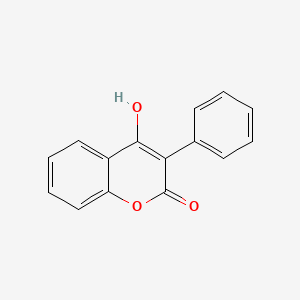

4-Hydroxy-3-phenylcoumarin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMYFPBBDCWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170514 | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786-05-6, 121928-09-4 | |

| Record name | 4-Hydroxy-3-phenylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-hydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-PHENYLCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-phenylcoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85LW4K48E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Phenylcoumarin and Its Structural Analogues

Established Synthetic Routes and Their Mechanistic Underpinnings

Several classical reactions have been instrumental in the synthesis of the coumarin (B35378) core and its derivatives. These methods, while foundational, often provide deep insights into the reactivity of the involved substrates.

Knoevenagel Condensation and its Variants in 4-Hydroxy-3-phenylcoumarin Synthesis

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. youtube.com For the synthesis of coumarin derivatives, this reaction typically utilizes a salicylaldehyde (B1680747) derivative and a compound with an active methylene group, such as an ester or a β-ketoester. youtube.comnih.gov The reaction is often catalyzed by a weak base. youtube.com

The mechanism proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. iitk.ac.in This is followed by an aldol-type condensation and subsequent intramolecular cyclization (esterification) to form the coumarin ring. youtube.com A final dehydration step yields the α,β-unsaturated system characteristic of coumarins. sciforum.net

For the synthesis of 3-substituted coumarins, various active methylene compounds can be employed. nih.govic.ac.uk The use of ultrasound irradiation has been shown to accelerate the Knoevenagel condensation for coumarin synthesis, often leading to higher yields in shorter reaction times under solvent-free conditions. ic.ac.ukrsc.orgscirp.org

Table 1: Examples of Knoevenagel Condensation for Coumarin Synthesis

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine (B6355638), gentle warming | 3-Acetylcoumarin | youtube.com |

| Salicylaldehyde | Diethyl malonate | Piperidine, acetic acid, EtOH | Coumarin-3-carboxylate derivative | nih.gov |

| Substituted salicylaldehydes | Ethyl acetate (B1210297) derivatives | Piperidine, microwave irradiation | Substituted coumarins | ic.ac.uk |

| Salicylaldehyde | Phenylacetyl chloride | K2CO3, THF, ultrasound | 3-Phenylcoumarin (B1362560) | scirp.orgscirp.org |

| Salicylaldehyde | Meldrum's acid | Sodium azide (B81097) or potassium carbonate, water, RT | Coumarin-3-carboxylic acid | nih.gov |

Pechmann Condensation Approaches to Coumarin Core Construction

The Pechmann condensation is a classic and widely used method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org This method is particularly effective for producing 4-substituted coumarins. nih.gov

The mechanism of the Pechmann condensation is thought to initiate with a transesterification reaction between the phenol and the β-ketoester, catalyzed by a strong acid like sulfuric acid or a Lewis acid. wikipedia.orgnumberanalytics.comyoutube.comnumberanalytics.com This is followed by an intramolecular Friedel-Crafts-type acylation (ring closure) where the activated carbonyl group attacks the ortho position of the phenol. wikipedia.orgnumberanalytics.com The final step is a dehydration of the resulting intermediate to form the coumarin ring. wikipedia.orgslideshare.net Recent studies using NMR have provided evidence for a mechanism involving an initial electrophilic aromatic substitution followed by transesterification and dehydration. adelphi.edu

Various catalysts can be employed in the Pechmann condensation, including sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride. numberanalytics.com The choice of catalyst and reaction conditions, such as temperature, can significantly influence the reaction's outcome. numberanalytics.com

Table 2: Catalysts and Conditions in Pechmann Condensation

| Phenol | β-Ketoester/Acid | Catalyst | Conditions | Product | Reference |

| Phenol | β-keto ester | Strong Brønsted acid (e.g., methanesulfonic acid) or Lewis acid (e.g., AlCl3) | Acidic | Coumarin derivative | youtube.com |

| Resorcinol | Ethyl acetoacetate | Concentrated sulfuric acid | - | 7-Hydroxy-4-methylcoumarin | slideshare.net |

| Phenol derivative | β-ketoester with 4'-methoxyphenyl moiety | Strong acids (e.g., H2SO4) or Lewis acids | Elevated temperatures | 4,5,7-Trihydroxy-4'-methoxy-3-phenylcoumarin | |

| Phenol | Ethylacetoacetate | Zn0.925Ti0.075O NPs | - | Coumarin derivative | nih.gov |

Perkin Reaction and Related Cyclization Strategies

The Perkin reaction is another fundamental method for synthesizing coumarins, particularly 3-phenylcoumarins. vulcanchem.com It involves the condensation of an aromatic aldehyde, such as salicylaldehyde, with a carboxylic anhydride (B1165640) in the presence of a weak base, like the sodium or potassium salt of the corresponding acid. iitk.ac.insciforum.netiitk.ac.in

The mechanism of the Perkin reaction for coumarin synthesis is believed to proceed through the formation of an O-acetylated salicylaldehyde intermediate. sciforum.net This intermediate then undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration to yield the coumarin. sciforum.net An alternative pathway involves intermolecular condensation followed by cyclization. sci-hub.se For the synthesis of 3-phenylcoumarins, salicylaldehyde is reacted with phenylacetic anhydride and its corresponding salt. sci-hub.se A variation of this, Oglialoro's modification, uses sodium phenylacetate (B1230308) and acetic anhydride. sci-hub.se

The Perkin reaction has been utilized to synthesize a variety of 3-phenylcoumarins and their hydroxylated derivatives, which have been studied for their biological activities. scispace.comresearchgate.netnih.gov

O-Acylation Followed by C-Acylation Rearrangement in 3-Acyl-4-hydroxycoumarins

The synthesis of 3-acyl-4-hydroxycoumarins can be achieved through the acylation of 4-hydroxycoumarin (B602359). The acylation can occur at either the oxygen (O-acylation) or the carbon at the 3-position (C-acylation). semanticscholar.orgsciepub.com The reaction of 4-hydroxycoumarin with acyl chlorides can lead to either O-acylated or C-acylated products depending on the reaction conditions. semanticscholar.org

One method involves the O-acylation of 4-hydroxycoumarin with an acid anhydride, followed by a rearrangement to the C-acylated product upon heating. mdpi.com This rearrangement is influenced by the nature of the acyl group and any substituents on the coumarin ring. mdpi.com For instance, the acylation of 4-hydroxycoumarin with acetic anhydride at elevated temperatures can produce 3-acetyl-4-hydroxycoumarin through an O-acylation/rearrangement sequence. mdpi.com The synthesis of 3-acetyl-4-hydroxycoumarin can also be achieved by reacting 4-hydroxycoumarin with acetyl chloride. researchgate.net

Contemporary and Sustainable Synthetic Innovations

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. scirp.orgscirp.org In the context of this compound synthesis, this has led to the exploration of alternative reaction media, catalysts, and energy sources.

One approach involves using water as a solvent, which is non-toxic, inexpensive, and environmentally benign. espublisher.com The use of natural catalysts, such as fruit juices, which are acidic in nature, has also been explored as a replacement for traditional homogeneous acid catalysts. espublisher.com Another green strategy is the use of deep eutectic solvents (DES), which can act as both the solvent and catalyst, in reactions like the Pechmann condensation. unimi.it

Microwave irradiation and ultrasound have emerged as efficient energy sources that can significantly reduce reaction times and improve yields, often under solvent-free conditions. ic.ac.ukrsc.orgscirp.orgscirp.org For example, the Knoevenagel condensation for coumarin synthesis has been successfully carried out under microwave irradiation without a solvent. ic.ac.ukrsc.org Similarly, ultrasound-assisted synthesis of 3-aryl coumarins has been shown to be a rapid and efficient green method. scirp.orgscirp.org The development of reusable solid acid catalysts also aligns with green chemistry principles by simplifying product purification and minimizing waste. nih.gov

Table 3: Green Chemistry Approaches in Coumarin Synthesis

| Reaction Type | Green Principle | Catalyst/Solvent/Energy Source | Benefit | Reference |

| Knoevenagel Condensation | Alternative Energy Source | Microwave irradiation | Reduced reaction time, solvent-free | ic.ac.ukrsc.org |

| Knoevenagel Condensation | Alternative Energy Source | Ultrasound irradiation | Faster reaction, better yields | scirp.orgscirp.org |

| Pechmann Condensation | Green Solvent/Catalyst | Deep Eutectic Solvent (DES) | Acts as both solvent and catalyst | unimi.it |

| Bis-coumarin Synthesis | Natural Catalyst/Green Solvent | Dragon/Kiwi fruit juice in water | Environmentally benign, mild conditions | espublisher.com |

| Various | Reusable Catalyst | Solid acid catalysts | Easy separation, reduced waste | nih.gov |

Solvent-Free Reaction Systems

Solvent-free synthesis has emerged as a green and efficient alternative for preparing coumarin derivatives. cibtech.orgconicet.gov.ar One notable approach involves the one-pot, three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and an amide, catalyzed by nano CuO under solvent-free conditions. cibtech.org This method provides an excellent yield of 3-amido-alkyl-4-hydroxycoumarin derivatives. cibtech.org Another solvent-free method utilizes a Preyssler structure (H14P5NaW30O110) as a heterogeneous catalyst for the reaction between phenols and phenylpropiolic or cinnamic acids at 130°C, resulting in good yields of 4-phenyl and 3,4-dihydro-4-phenylcoumarins. conicet.gov.ar

Researchers have also reported the synthesis of 3-aryl coumarins by reacting substituted salicylaldehydes with various phenylacetic acids in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions at 180°C, achieving good to excellent yields (61–91%). nih.gov Additionally, a silica-supported Wells-Dawson acid has been used as a heterogeneous catalyst for the microwave-assisted, solvent-free synthesis of substituted coumarins, dihydrocoumarins, flavones, and chromones. unlp.edu.ar

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods represents a significant advancement in simplifying reaction procedures and reducing chemical waste. A notable example is the one-pot, three-component synthesis of 3-functionalized 4-hydroxycoumarin derivatives. mdpi.com This reaction proceeds efficiently in ethanol (B145695) at 100°C under microwave irradiation without the need for a catalyst. mdpi.com The methodology was optimized by testing various solvents, with ethanol providing the highest yield. mdpi.com Another catalyst-free approach involves the synthesis of 3-heterocyclic coumarins, further highlighting the potential of these streamlined procedures. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) for Expedited Reactions

Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate the synthesis of coumarin derivatives, significantly reducing reaction times from hours to minutes while often improving yields. nih.gov For instance, the synthesis of 2-hydroxydeoxybenzoins from the alkali degradation of 3-aryl-4-hydroxycoumarins in water is efficiently achieved using microwave irradiation. researchgate.net This method is considered green and atom-economic. researchgate.net

Microwave assistance has also been successfully applied in the synthesis of biscoumarins from 4-hydroxycoumarin and aromatic aldehydes, using molecular iodine as a catalyst in ethanol. srce.hr Furthermore, the synthesis of 3-aryl-4-hydroxycoumarins and their subsequent microwave-assisted degradation to 2-hydroxydeoxybenzoins in water demonstrates the utility of MAOS in multi-step synthetic sequences. researchgate.net A three-step synthesis of 4-phenylcoumarin (B95950) has also been reported, featuring a microwave-assisted solventless Knoevenagel condensation as the key step. sciforum.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Coumarin Synthesis

| Reaction Type | Catalyst/Conditions | Microwave Time | Conventional Time | Microwave Yield | Conventional Yield | Reference |

|---|---|---|---|---|---|---|

| Biscoumarin Synthesis | Molecular Iodine/Ethanol | 90 min | - | 80-94% | - | srce.hr |

| 4-Phenylcoumarin Synthesis | Copper metal | 15 min | - | 91% | - | sciforum.net |

| Pechmann Condensation | Amberlyst-15 | - | - | 97% (7-hydroxy-4-methylcoumarin) | - | nih.gov |

Photocatalytic Approaches

Photocatalysis offers a novel and green pathway for the synthesis of coumarin derivatives, often proceeding under mild conditions. A direct and regioselective C(sp2)−C(sp3) coupling reaction of hydroxy cinnamic esters with (thio)ethers has been achieved using Ru(bpy)3Cl2 as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. frontiersin.org This cascade reaction involves the alkenylation of the α-C(sp3)H bond of the ether/thioether followed by lactonization. frontiersin.org

Another innovative method employs strawberry dye-sensitized TiO2 (SD-TiO2) as a visible-light-responsive photocatalyst for the three-component, one-pot condensation of 3-acetyl coumarin, aldehydes, and urea (B33335) to synthesize 4-aryl-6-(3-coumarinyl) pyrimidin-2 (1H)-ones. mdpi.com This environmentally friendly process is conducted at room temperature, and the photocatalyst can be easily recovered and reused. mdpi.com Furthermore, complex oxides with a β-pyrochlore structure have been utilized as photocatalysts in the synthesis of materials for regenerative medicine, demonstrating the broader applicability of photocatalysis. mdpi.com

Multi-Component Reaction (MCR) Strategies for Derivatization

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. cibtech.orgbenthamscience.com This approach is highly valued for its efficiency and atom economy. cibtech.org

Several MCRs have been developed for the synthesis of coumarin derivatives. For example, unexpected bis-coumarins have been synthesized through the MCR of 4-hydroxycoumarin, aldehydes, and cyclic secondary amines in ethanol at room temperature. scilit.com In another instance, a one-pot, three-component reaction between 4-hydroxycoumarin, aromatic aldehydes, and an amide, catalyzed by nano CuO under solvent-free conditions, has been used to produce 3-amido-alkyl-4-hydroxycoumarin derivatives in excellent yields. cibtech.org

Furthermore, a catalyst-free, three-component domino reaction of 4-hydroxycoumarin, phenylglyoxal, and 3-arylaminocyclopent-2-enone or 4-arylaminofuran-2(5H)-one under microwave irradiation provides an efficient route to 3-functionalized 4-hydroxycoumarins. mdpi.com An eco-friendly, one-pot MCR for synthesizing complex furo[3,2-c]coumarins involves the reaction of 4-hydroxycoumarin derivatives with aldehydes and α-halo ketones in a green solvent mixture of water and imidazole. frontiersin.org

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry is increasingly being recognized for its potential in the scalable and continuous synthesis of pharmaceutical compounds, including coumarin derivatives. This technology offers advantages such as enhanced safety, better heat and mass transfer, and improved reproducibility compared to batch processes.

A notable application is the continuous flow stereoselective synthesis of (S)-Warfarin, a derivative of 4-hydroxycoumarin. newdrugapprovals.org In this process, a solution of 4-hydroxycoumarin, benzalacetone, and trifluoroacetic acid is passed through a packed-bed reactor containing a polystyrene-supported organocatalyst. newdrugapprovals.org This method achieved up to a 90% yield and 87% enantiomeric excess with a residence time of 5 hours. newdrugapprovals.org

Flow photochemistry has also been employed to enhance the productivity of photochemical protocols for the functionalization of 4-hydroxycoumarins. rsc.org For example, the alkylation of 4-hydroxycoumarins was achieved in just 10 minutes in a flow system, a significant reduction from the 240 minutes required in a batch reaction, representing a 23-fold enhancement in productivity. rsc.org

Phase Transfer Catalysis in One-Pot Syntheses

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. This methodology has been applied to the one-pot synthesis of this compound. researchgate.netresearchgate.net The use of a phase transfer catalyst allows for the efficient synthesis of unsymmetrical sulfides by reacting S-alkylisothiouronium salts with alkyl halides under liquid-liquid PTC conditions. researchgate.net While direct details on the PTC synthesis of the title compound are limited in the provided context, the principle has been applied to the alkylation of 4-hydroxycoumarin, which is a key structural feature. researchgate.net

Biotransformation and Biocatalysis in 4-Phenylcoumarin Glycoside Synthesis

Biotransformation has emerged as a powerful and environmentally friendly tool for the synthesis of complex molecules, offering significant advantages over traditional chemical methods. These advantages include high regio- and stereoselectivity, milder reaction conditions, fewer side reactions, and simplified product separation. The application of biocatalysis, utilizing whole cells or isolated enzymes, has been successfully demonstrated for the glycosylation of 4-phenylcoumarins to produce their corresponding glycosides.

A notable example involves the use of transgenic hairy roots of Polygonum multiflorum to achieve the glycosylation of 4-phenylcoumarin derivatives. In one study, two synthetic substrates, 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin, were subjected to biotransformation using these hairy roots. The process yielded two distinct products: 4-phenylcoumarin-7-O-β-D-glucopyranoside and a novel compound, 7-hydroxy-4-phenylcoumarin-5-O-β-D-glucopyranoside. This highlights the regioselectivity of the enzymatic systems within the plant cells, which preferentially glycosylated the 7-hydroxyl group in the first substrate and the 5-hydroxyl group in the second. Time-course experiments determined the optimal reaction times to be four days for 7-hydroxy-4-phenylcoumarin and two days for 5,7-dihydroxy-4-phenylcoumarin, achieving yields of 31.16% and 32.42%, respectively.

Isolated enzymes, particularly glycosyltransferases (GTs), offer a more controlled approach to glycoside synthesis. Family 1 Glycosyltransferases (UGTs) have been studied for their ability to catalyze the regioselective glycosylation of polyphenols, including coumarin derivatives. For 5,7-dihydroxy-4-phenylcoumarin, UGTs demonstrated a strong preference for glycosylating the 5-O-position over the 7-O-position. This regioselectivity is crucial for producing specific isomers with desired biological activities. The combination of different enzyme classes in one-pot reactions further expands the synthetic possibilities. For instance, a C-methyltransferase and an O-glycosyltransferase have been used together to install a C-methyl group and an O-glycosyl group on adjacent positions of an aromatic scaffold, a common motif in bioactive natural products.

The synthesis of S-glycosides, which exhibit enhanced stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts, has also been achieved through biocatalysis. Mutant enzymes with reduced hydrolytic activity can efficiently catalyze the formation of a thio-linkage between a sugar moiety and an aromatic thiol, such as 7-mercapto-4-methylcoumarin.

Table 1: Examples of Biotransformation and Biocatalysis for 4-Phenylcoumarin Glycoside Synthesis

| Substrate | Biocatalyst | Product | Yield (%) | Optimal Time | Citation |

| 7-hydroxy-4-phenylcoumarin | Transgenic hairy roots of Polygonum multiflorum | 4-phenylcoumarin-7-O-β-D-glucopyranoside | 31.16% | 4 days | |

| 5,7-dihydroxy-4-phenylcoumarin | Transgenic hairy roots of Polygonum multiflorum | 7-hydroxy-4-phenylcoumarin-5-O-β-D-glucopyranoside | 32.42% | 2 days | |

| 5,7-dihydroxy-4-phenylcoumarin | Various UGTs | 5-O-glucoside | Up to 100% (average 36%) | 24 hours | |

| 5,7-dihydroxy-4-phenylcoumarin | Various UGTs | 7-O-glucoside | Up to 59% (average 13%) | 24 hours | |

| 7-mercapto-4-methylcoumarin | Mutant Thioglycoligases | 7-S-glycosides | High Yield | Not Specified |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective synthetic methods is critical in medicinal chemistry, as different stereoisomers of a chiral molecule often exhibit distinct pharmacological activities. For this compound and its analogues, which possess chiral centers, controlling the stereochemistry is essential for producing enantiomerically pure compounds.

Biocatalysis provides a powerful route to chiral molecules. One advanced approach is the use of aldolases for the stereoselective preparation of chiral building blocks. For example, a novel D-threonine aldolase (B8822740) has been identified as a promising biocatalyst for the highly stereoselective synthesis of chiral aromatic β-hydroxy-α-amino acids. These chiral intermediates are valuable precursors for the synthesis of a wide range of complex chiral molecules, including analogues of this compound. The enzyme facilitates a highly regio- and diastereoselective aldol (B89426) reaction, leading to the formation of specific stereoisomers that would be challenging to access through conventional chemical synthesis.

Chemical

Chemical Reactivity and Derivatization Strategies for 4 Hydroxy 3 Phenylcoumarin

Electrophilic Aromatic Substitution Reactions on the Coumarin (B35378) and Phenyl Rings

The coumarin ring system and the appended phenyl ring of 4-hydroxy-3-phenylcoumarin are both susceptible to electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents. The hydroxyl group at the 4-position and the lactone ring of the coumarin nucleus, along with the phenyl group at the 3-position, direct incoming electrophiles to specific positions.

The aromatic rings within coumarin structures can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The hydroxyl group at position 4 is an activating group, directing electrophiles to the ortho and para positions of the benzopyran ring. However, the lactone portion of the coumarin is electron-withdrawing, which deactivates the ring towards substitution. lkouniv.ac.in The interplay of these effects, along with the influence of the 3-phenyl group, dictates the regioselectivity of these reactions. For instance, the nitration of 4-hydroxycoumarin (B602359) derivatives using a mixture of nitric and acetic acids has been reported. mdpi.com

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl group at the C-2 position of the coumarin ring is a key site for nucleophilic attack. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom susceptible to attack by nucleophiles. savemyexams.comchemguide.co.uk

Reactions at this center can lead to ring-opening of the lactone. For example, reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which can lead to dihydrocoumarin (B191007) derivatives. The reaction with strong nucleophiles can result in the cleavage of the lactone ring. For instance, the alkaline hydrolysis of 3-aryl-4-hydroxycoumarins can lead to the formation of 2-hydroxydeoxybenzoins. mdpi.com

Transformations Involving the 4-Hydroxyl Group

The hydroxyl group at the 4-position is a versatile functional handle for a variety of chemical transformations, including alkylation, acylation, etherification, and esterification.

Alkylation and Acylation Reactions

Alkylation and acylation at the 4-hydroxyl group are common strategies to introduce diverse substituents. Alkylation can be achieved using various alkyl halides in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. mdpi.com Both C-alkylation at the 3-position and O-alkylation at the 4-hydroxyl group are possible and are important reactions in synthetic chemistry due to their utility in creating new carbon-carbon and carbon-oxygen bonds. researchgate.net Sulfated tin oxide has been shown to be an efficient catalyst for the C3-alkylation of 4-hydroxycoumarins with secondary benzylic alcohols. researchgate.net

Acylation of the 4-hydroxyl group can be carried out using acyl chlorides or anhydrides. sciepub.com For example, acetylation with acetic anhydride (B1165640) in the presence of pyridine (B92270) can afford the corresponding acetate (B1210297) derivative. mdpi.com These reactions are often used to modify the properties of the parent compound.

Etherification and Esterification

Etherification and esterification reactions at the 4-hydroxyl group provide another avenue for derivatization. Etherification can be performed under various conditions, often involving an alkyl halide and a base. Esterification can be achieved by reacting the 4-hydroxycoumarin with a carboxylic acid or its derivative, such as an acyl chloride. mdpi.com For instance, the esterification of a 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin derivative was accomplished using various acyl chlorides. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Alkylation | Alkyl halide, K₂CO₃, Acetonitrile, reflux | 4-Alkoxy-3-phenylcoumarin | mdpi.com |

| C3-Alkylation | Secondary benzyl (B1604629) alcohol, Sulfated tin oxide, Acetic acid, reflux | 3-Benzyl-4-hydroxy-3-phenylcoumarin | researchgate.net |

| Acylation | Acetic anhydride, Pyridine, Ultrasound irradiation | 4-Acetoxy-3-phenylcoumarin | mdpi.com |

| Esterification | Acyl chloride, 4-DMAP, Et₃N, CH₂Cl₂ | 4-Acyloxy-3-phenylcoumarin | mdpi.com |

Metal-Catalyzed Coupling Reactions at Various Positions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of 3-aryl and 4-aryl coumarin derivatives. eie.grirb.hr These reactions typically involve the coupling of a halide or triflate derivative of the coumarin with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

For the synthesis of 3-aryl-4-hydroxycoumarins, a palladium-catalyzed Suzuki-type reaction has been developed using phenyliodonium (B1259483) zwitterions as efficient electrophiles that couple with aryl boronic acids. vulcanchem.comacs.org This method offers mild reaction conditions for generating a diverse range of 3-aryl-4-hydroxycoumarins. acs.org The Suzuki-Miyaura cross-coupling has also been employed to synthesize 4-arylcoumarins from 4-trifluoromethylsulfonyloxycoumarins and heteroarylboronic acids. researchgate.net

| Coupling Partners | Catalyst System | Product | Reference |

| 3-Chlorocoumarin and Arylboronic acid | Pd-salen complex | 3-Arylcoumarin | researchgate.net |

| Phenyliodonium coumarinate and Phenyl boronic acid | Palladium catalyst | This compound | vulcanchem.comacs.org |

| 4-Trifluoromethylsulfonyloxycoumarin and Heteroarylboronic acid | Pd(PPh₃)₄ | 4-Heteroarylcoumarin | researchgate.net |

| 6-Bromo-coumarin derivative and Phenylboronic acid | PEPPSI-type catalyst | 6-Phenylcoumarin derivative | mdpi.com |

Heterocyclic Annulation Reactions and Fused Ring System Formation

The 4-hydroxycoumarin scaffold can serve as a building block for the construction of more complex fused heterocyclic systems. These reactions often involve the participation of the hydroxyl group and the adjacent C-3 position.

One approach involves the reaction of 4-hydroxycoumarin with aldehydes and other nucleophiles in multicomponent reactions to form fused pyrimidine (B1678525) systems. acs.org For example, a reaction of 4-hydroxycoumarins, aldehydes, and 2-aminobenzothiazoles or urea (B33335), catalyzed by L-proline in water, can yield fused pyrimidines. acs.org

Furthermore, 3-acetyl-4-hydroxycoumarin derivatives can be used to synthesize pyrazole (B372694) and isoxazole (B147169) fused systems through reactions with hydrazines and hydroxylamine (B1172632), respectively. researchcommons.org These reactions proceed via the formation of an intermediate hydrazone or oxime, followed by cyclization. researchcommons.org Cascade annulation reactions of 3-hydroxycoumarins with o-hydroxyphenyl propargyl amines, catalyzed by a Lewis acid, can lead to the formation of furano[3,2-c]coumarins and pyrano[3,2-c]coumarins. unimi.it

Pyrazole Ring Formation

The fusion of a pyrazole ring onto the 4-hydroxycoumarin framework has been a subject of significant interest, leading to the synthesis of novel heterocyclic compounds. A common strategy involves the initial acylation of 4-hydroxycoumarin to produce 3-acetyl-4-hydroxycoumarin. researchgate.netnih.govptfarm.pl This intermediate then serves as a key precursor for subsequent reactions.

One approach involves the reaction of 3-acetyl-4-hydroxycoumarin with various hydrazine (B178648) derivatives. researchgate.netkthmcollege.ac.in For instance, treatment with hydrazine hydrate (B1144303), phenylhydrazine (B124118), or 4-nitrophenylhydrazine (B89600) in boiling dimethylformamide (DMF) with a catalytic amount of piperidine (B6355638) yields the corresponding pyrazole derivatives. researchcommons.org The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. researchcommons.org

Another method involves the condensation of 3-acetyl-4-hydroxycoumarin with aromatic aldehydes to form chalcone (B49325) derivatives. nih.govptfarm.pl These chalcones can then be reacted with hydrazine hydrate or phenylhydrazine to yield pyrazole derivatives. nih.gov The reaction conditions can influence the final product; for example, carrying out the reaction with hydrazine hydrate in alcohol produces pyrazoles, while the presence of acetic acid leads to the formation of acetyl pyrazole derivatives. nih.gov

Furthermore, 3-formyl-4-chlorocoumarin, derived from 4-hydroxycoumarin, can react with hydrazine compounds in refluxing ethanol (B145695) to produce substituted chromen[4,3-c]pyrazol-4-ones in high yields. nih.gov The reaction of (E)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-2H-chromen-2-one derivatives with substituted hydrazines also leads to the formation of coumarin-pyrazole scaffolds. kthmcollege.ac.in

These synthetic strategies are summarized in the table below:

| Starting Material | Reagents | Product | Reference(s) |

| 3-Acetyl-4-hydroxycoumarin | Hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) | Pyrazole derivatives | researchgate.net, researchcommons.org |

| 3-Acetyl-4-hydroxycoumarin | Aromatic aldehydes, then hydrazine hydrate/phenylhydrazine | Pyrazole derivatives | nih.gov, ptfarm.pl |

| 3-Formyl-4-chlorocoumarin | Hydrazine compounds | Substituted chromen[4,3-c]pyrazol-4-ones | nih.gov |

| (E)-3-(3-(dimethylamino)acryloyl)-4-hydroxy-2H-chromen-2-one | Substituted hydrazines | Coumarin-pyrazole scaffolds | kthmcollege.ac.in |

Isoxazole Ring Formation

The synthesis of isoxazole derivatives from this compound offers another avenue for creating novel heterocyclic structures. A key intermediate in many of these synthetic routes is 3-acetyl-4-hydroxycoumarin. researchcommons.orgijariit.com

One established method involves the reaction of 3-acetyl-4-hydroxycoumarin with hydroxylamine hydrochloride. researchcommons.orgresearchcommons.org This reaction, typically carried out in boiling ethanol with sodium acetate, initially forms an oxime intermediate. researchcommons.orgresearchcommons.org Subsequent treatment of the oxime with DMF/piperidine in boiling xylene leads to the formation of the corresponding isoxazol-3-yl coumarins. researchcommons.org

Another strategy begins with the synthesis of 3-cinnamoyl-4-hydroxycoumarin. The reaction sequence proceeds with the addition of bromine to the cinnamoyl group, followed by treatment of the resulting dibromo derivative with sodium azide (B81097). This leads to the formation of 3-phenyl-5-(4-hydroxy-3-coumarinyl)-isoxazole with a total yield of 58%. bg.ac.rsresearchgate.net The introduction of the azido (B1232118) group occurs at the beta-position relative to the side chain carbonyl group due to steric factors, facilitating the isoxazole ring formation. bg.ac.rsresearchgate.net

Chalcone derivatives of 4-hydroxycoumarin can also be utilized. Their reaction with hydroxylamine can yield isoxazole derivatives. ijcrt.org Additionally, the 1,3-dipolar cycloaddition reaction of nitrile oxides, generated in situ from aldoximes, with propargyloxy- or propargylaminocoumarins is an effective method for synthesizing 3,5-disubstituted isoxazoles. preprints.orgmdpi.com

Key synthetic approaches are outlined in the table below:

| Starting Material | Reagents | Product | Reference(s) |

| 3-Acetyl-4-hydroxycoumarin | Hydroxylamine hydrochloride, then DMF/piperidine | Isoxazol-3-yl coumarins | researchcommons.org, researchcommons.org |

| 3-Cinnamoyl-4-hydroxycoumarin | Bromine, then sodium azide | 3-Phenyl-5-(4-hydroxy-3-coumarinyl)-isoxazole | bg.ac.rs, researchgate.net |

| 4-Hydroxycoumarinyl chalcones | Hydroxylamine | Isoxazole derivatives | ijcrt.org |

| Propargyloxy/propargylaminocoumarins | Nitrile oxides (from aldoximes) | 3,5-Disubstituted isoxazoles | preprints.org, mdpi.com |

Ring-Opening and Rearrangement Mechanisms

The coumarin lactone ring can undergo opening and rearrangement under certain conditions. One of the primary metabolic pathways for coumarin involves the opening of the lactone ring. mdpi.com This process can be initiated by the formation of a coumarin 3,4-epoxide intermediate. mdpi.com Under aqueous conditions, this epoxide can release carbon dioxide to form ortho-hydroxyphenyl acetaldehyde (B116499) (o-HPA), which can be further metabolized to the corresponding acid (ortho-hydroxyphenyl acetic acid, o-HPAA) and alcohol (ortho-hydroxyphenyl ethanol, o-HPE). mdpi.com While this is a metabolic process, it demonstrates the potential for the lactone ring to open. Such ring-opening can lead to the formation of benzofuran (B130515) derivatives. mdpi.com

Photo-induced Chemical Transformations

This compound and its derivatives can participate in photo-induced chemical reactions. A notable example is the direct arylation at the 3-position of 4-hydroxycoumarins through a photo-induced reaction with aryl iodides, achieving yields higher than 60%. nih.govmdpi.com This method provides a straightforward route for synthesizing 3-aryl-4-hydroxycoumarins.

Furthermore, coumarin derivatives are known to act as photosensitizers. For instance, certain coumarins, including 7-hydroxy-4-phenylcoumarin (B181766), can be used as photoinitiators for the cationic polymerization of epoxy-silicones under near-UV and visible light, which has applications in 3D printing technology. mdpi.com Photocatalysts, such as those based on iridium complexes, have been developed for the cyclization of phenyl 3-phenylpropiolate to generate 3-trifluoromethylated and 3-difluoroacetylated coumarins under visible light. ull.es

Redox Chemistry and Electrochemical Properties

The redox behavior of this compound derivatives is a significant aspect of their chemical character, particularly in the context of their antioxidant activity. The number and position of hydroxyl groups on the coumarin scaffold are crucial factors influencing their antioxidant properties. sciforum.net

Studies have shown that 2'- or 4'-methoxy derivatives of 4-hydroxy-3-phenylcoumarins exhibit higher antioxidant capacity than the parent 4-hydroxycoumarin when measured against DPPH and ABTS radicals. nih.gov These derivatives also show protective effects against β-carotene-linoleic acid co-oxidation. nih.gov Similarly, hydroxylated 3-phenylcoumarin (B1362560) derivatives have been investigated for their antioxidant potential. researchgate.net For instance, 7,8-dihydroxy-4-phenyl coumarin demonstrates good antioxidant activity, while 5,7-dihydroxy-4-phenyl coumarin shows moderate activity. nih.gov

The electrochemical behavior of hydroxycoumarins has been studied using techniques like cyclic, differential pulse, and square wave voltammetry. sciforum.net These studies help in understanding the electron transfer mechanisms and correlating the electrochemical properties with antioxidant functionality. sciforum.net The redox properties are closely linked to their chemical structure, and the knowledge of their redox potentials is valuable. sciforum.net Quantum chemical calculations have also been employed to study the influence of hydroxyl groups on the antioxidant activity, with results confirming experimental findings. nih.gov The probable mechanisms for free radical scavenging are believed to be Hydrogen Atom Transfer (HAT) in the gas phase and Single-Electron Transfer followed by Proton Transfer (SET-PT) in other systems. nih.gov

The antioxidant activity of some hydroxylated 4-phenylcoumarins is summarized below:

| Compound | Antioxidant Activity | Reference |

| 7,8-Dihydroxy-4-phenyl coumarin | Good | nih.gov |

| 5,7-Dihydroxy-4-phenyl coumarin | Moderate | nih.gov |

| 2'- or 4'-Methoxy derivatives of this compound | Higher than 4-hydroxycoumarin | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Phenylcoumarin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 4-hydroxy-3-phenylcoumarin and its analogues. In ¹H NMR spectra of coumarin (B35378) derivatives, aromatic protons typically resonate in the downfield region between 6.0 and 8.5 ppm. shd.org.rs For the parent 4-hydroxycoumarin (B602359), the hydroxyl proton at the C4 position can sometimes be unobserved in the ¹H NMR spectrum due to rapid hydrogen/deuterium exchange, a phenomenon influenced by temperature and solvent. shd.org.rs

The ¹³C NMR spectra provide complementary information, with aromatic carbons giving signals in the 100–150 ppm range. shd.org.rs The specific chemical shifts are influenced by the electronic environment of each carbon atom, which is in turn affected by the nature and position of substituents on the coumarin core and the phenyl ring. Detailed analysis of both ¹H and ¹³C NMR spectra allows for the preliminary assignment of the carbon skeleton and the position of various functional groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Hydroxycoumarin Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 8.5 | - |

| Aromatic Carbons | - | 100 - 150 |

| C4-OH | Variable (exchangeable) | - |

Note: Chemical shifts are approximate and can vary based on solvent and substituents.

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a variety of two-dimensional (2D) NMR experiments are employed. ejmanager.comajmrhs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations between protons and carbons, typically over two or three bonds. youtube.comsdsu.edu This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing valuable information about the stereochemistry and conformation of the molecule. researchgate.net

The combined application of these 2D NMR techniques allows for a detailed and definitive structural elucidation of this compound and its derivatives. ejmanager.comajmrhs.org

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the solid forms of pharmaceutical substances, including identifying different crystalline structures (polymorphs) and amorphous content. europeanpharmaceuticalreview.com For coumarin derivatives, ssNMR can provide insights into their solid-state properties, which are crucial for understanding their physical and chemical stability. researchgate.netrsc.org

Polymorphism can significantly impact the properties of a compound, and ssNMR, particularly ¹³C ssNMR, is highly sensitive to the local environment of each carbon atom. europeanpharmaceuticalreview.com Different polymorphic forms will exhibit distinct ¹³C chemical shifts, allowing for their identification and quantification. The presence of multiple peaks for a single carbon in a ¹³C ssNMR spectrum can indicate the existence of crystallographically inequivalent molecules within the crystal lattice. europeanpharmaceuticalreview.com This technique is also valuable for studying amorphous forms, which lack long-range order and produce broader NMR signals compared to their crystalline counterparts.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. benthamopen.com This technique can distinguish between ions with the same nominal mass but different elemental formulas, a critical capability for the unambiguous identification of this compound and its derivatives. benthamopen.comnih.gov The high resolving power of instruments like quadrupole time-of-flight (QTOF) mass spectrometers allows for the generation of molecular formulas from accurate mass measurements and isotopic patterns. benthamopen.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. mdpi.comnih.gov The fragmentation patterns observed in MS/MS spectra provide a wealth of structural information.

For coumarin compounds, a common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.comnih.gov The subsequent fragmentation of this ion can provide further structural details. By studying the fragmentation pathways of protonated this compound and its derivatives, it is possible to deduce the positions of substituents and gain a deeper understanding of the gas-phase ion chemistry. nih.gov The fragmentation of flavonoids, which share structural similarities with phenylcoumarins, often involves characteristic neutral losses and the formation of diagnostic product ions that can indicate the substitution pattern on the aromatic rings. mdpi.com

Table 2: Common Fragmentation Pathways in Coumarin Mass Spectrometry

| Precursor Ion | Neutral Loss | Resulting Fragment |

| [M]+• | CO | Benzofuran radical ion |

| [M+H]+ | CO, CO₂ | Various carbocations |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large and fragile biomolecules. While specific MALDI-TOF MS data for this compound is not extensively available in the public domain, the fragmentation patterns of coumarin derivatives have been studied using other mass spectrometry techniques, such as electron ionization (EI) mass spectrometry.

In general, the mass spectrum of a coumarin derivative will show a prominent molecular ion peak. The fragmentation of the coumarin nucleus is often initiated by the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran radical cation. This primary fragmentation is a characteristic feature of the coumarin scaffold.

For this compound, the expected fragmentation pathway would likely involve the initial loss of CO, followed by further fragmentation of the phenyl and hydroxylated benzofuran core. The stability of the resulting fragments will dictate the observed peaks in the mass spectrum. It is important to note that in MALDI-TOF MS, fragmentation can be controlled and is often minimized to preserve the molecular ion, which is a key advantage of this technique for molecular weight determination.

A representative table of predicted ionic species for this compound in a mass spectrum is provided below. Please note that these are theoretical predictions based on common fragmentation patterns of coumarins.

| m/z (mass-to-charge ratio) | Proposed Ionic Species | Notes |

| 238 | [M]+• | Molecular ion of this compound |

| 210 | [M - CO]+• | Loss of carbon monoxide from the pyrone ring |

| 181 | [M - CO - CHO]+ | Subsequent loss of a formyl radical |

| 152 | [C12H8O]+• | Benzofuran derivative fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the vibrational modes of a molecule. The vibrational spectra of this compound are characterized by contributions from the coumarin core, the phenyl substituent, and the hydroxyl group.

A detailed vibrational analysis of the closely related 4-hydroxy-3-nitrocoumarin provides insight into the expected vibrational modes for this compound. The key vibrational modes include C-H stretching of the aromatic rings, C=O stretching of the lactone, C=C stretching of the aromatic and pyrone rings, and O-H stretching and bending of the hydroxyl group.

The C=O stretching vibration of the lactone ring is typically observed as a strong band in the IR spectrum in the region of 1700-1750 cm⁻¹. The O-H stretching vibration appears as a broad band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the C=C stretching vibrations of the aromatic rings give rise to multiple bands in the 1400-1600 cm⁻¹ range.

The table below summarizes the key vibrational modes and their expected frequency ranges for this compound based on data from related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3200-3600 (broad) | Stretching of the hydroxyl group |

| Aromatic C-H stretch | 3000-3100 | Stretching of C-H bonds in the phenyl and coumarin rings |

| C=O stretch (lactone) | 1700-1750 | Stretching of the carbonyl group in the pyrone ring |

| C=C stretch (aromatic) | 1400-1600 | Stretching of C=C bonds in the aromatic rings |

| O-H bend | 1300-1400 | In-plane bending of the hydroxyl group |

| C-O stretch | 1200-1300 | Stretching of the C-O bonds |

| C-H out-of-plane bend | 700-900 | Out-of-plane bending of C-H bonds in the aromatic rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated system of the coumarin core and the phenyl substituent.

The introduction of a phenyl group at the 3-position of the 4-hydroxycoumarin scaffold leads to an extension of the π-conjugated system, which generally results in a bathochromic (red) shift of the absorption maxima compared to the parent 4-hydroxycoumarin.

The polarity of the solvent can significantly influence the UV-Vis absorption and emission spectra of coumarin derivatives. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

For 3-substituted 4-hydroxycoumarin derivatives, studies have shown that increasing the solvent polarity can lead to either a bathochromic or a hypsochromic (blue) shift, depending on the nature of the substituent and the specific electronic transitions involved. In polar solvents, the emission spectra of these compounds can also be affected, with changes in both the emission wavelength and the fluorescence quantum yield.

The following table presents the absorption maxima (λmax) of a 3-substituted 4-hydroxycoumarin derivative in different solvents to illustrate the solvent effect.

| Solvent | Polarity | Absorption Maximum (λmax) (nm) |

| Ethyl Acetate (B1210297) | Low | 370 |

| Acetonitrile | Medium | 365 |

| Dimethyl Sulfoxide | High | 375 |

The spectral characteristics of this compound are expected to be pH-dependent due to the presence of the acidic hydroxyl group at the 4-position. At different pH values, the compound can exist in its neutral (protonated) or anionic (deprotonated) form, each with a distinct electronic structure and, consequently, a different UV-Vis absorption spectrum.

In acidic to neutral solutions, the neutral form of the molecule will predominate. As the pH increases and surpasses the pKa of the hydroxyl group, the equilibrium will shift towards the anionic form. This deprotonation typically leads to a bathochromic shift in the absorption maxima due to the increased electron-donating ability of the phenoxide ion, which enhances the conjugation within the molecule. This pH-dependent spectral shift can be utilized to determine the pKa of the compound.

The table below illustrates the effect of pH on the absorption maxima of a 3-substituted 4-hydroxycoumarin, demonstrating the shift upon deprotonation.

| pH | Predominant Species | Absorption Maximum (λmax) (nm) |

| Acidic | Neutral (-OH) | 350 |

| Basic | Anionic (-O⁻) | 385 |

X-ray Crystallography for Precise Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding the molecule's conformation, intermolecular interactions, and crystal packing.

The crystal structure of 3-phenylcoumarin (B1362560) reveals that the coumarin ring system is essentially planar. The phenyl ring at the 3-position is twisted out of the plane of the coumarin nucleus. The crystal packing is stabilized by intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds. The introduction of a hydroxyl group at the 4-position in this compound would be expected to introduce strong intermolecular O-H···O hydrogen bonding, which would significantly influence the crystal packing arrangement.

The crystallographic data for 3-phenylcoumarin is presented in the table below as a reference.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.469(4) |

| b (Å) | 5.9596(12) |

| c (Å) | 19.274(4) |

| β (°) | 99.079(3) |

| Volume (ų) | 2094.9(7) |

| Z | 8 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to determine the crystalline nature and phase identity of solid materials. units.it For this compound and its derivatives, which are often synthesized as microcrystalline powders, PXRD serves as an essential tool for routine characterization and quality control. units.it The technique works by irradiating a powdered sample with X-rays and measuring the scattering angles of the diffracted beams. Each crystalline solid produces a unique diffraction pattern, which acts as a "fingerprint" for that specific crystalline phase. units.it

The analysis of these patterns provides critical information about the material's atomic and molecular structure, including the dimensions of the unit cell—the basic building block of a crystal. Solving crystal structures from PXRD data can be challenging but is a powerful method when single crystals suitable for single-crystal X-ray diffraction are unavailable. researchgate.netmpg.de

For instance, the structural properties of the coumarin derivative 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin have been successfully examined using PXRD. The analysis of its diffraction pattern revealed a tetragonal non-primitive crystal system. niscpr.res.in The specific lattice parameters derived from the PXRD data provide a precise description of the crystal's geometry.

Table 1: PXRD Data for the Derivative 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin niscpr.res.in

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| a | 21.320 Å |

| b | 21.320 Å |

| c | 16.903 Å |

This data is crucial for identifying the specific polymorph (crystalline form) of the compound and ensuring batch-to-batch consistency in pharmaceutical and materials science applications.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for studying chiral molecules. While this compound itself is achiral, its derivatives can be designed to possess chirality, for example, through the introduction of stereocenters or by creating atropisomeric systems where rotation around a single bond is restricted. For such chiral derivatives, CD spectroscopy provides invaluable information about their three-dimensional structure and stereochemistry.

The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength, and the resulting signals, known as Cotton effects, can be positive or negative. Enantiomers, which are non-superimposable mirror images, will produce mirror-image CD spectra. This property makes CD spectroscopy a powerful tool for:

Distinguishing between enantiomers: The sign of the Cotton effect can be used to differentiate between (R) and (S) enantiomers or (P) and (M) helicity in more complex systems. researchgate.net

Determining enantiomeric excess (ee): The magnitude of the CD signal is proportional to the concentration difference between the two enantiomers, allowing for the rapid screening of enantiomeric purity. nih.gov

Investigating absolute configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a chiral center can often be determined. researchgate.net

For example, detailed investigations of complex chiral coumarin-containing helicenes have demonstrated the power of CD spectroscopy. In these studies, the technique was used to analyze the chiroptical response of resolved enantiomers, revealing how their helical structure leads to strong CD signals. researchgate.netnih.gov This highlights the potential of CD spectroscopy for the structural elucidation of any future chiral derivatives of this compound.

Fluorescence Spectroscopy for Photophysical Property Characterization and Probe Design

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic properties of molecules and is particularly valuable for characterizing coumarin derivatives, which are renowned for their strong fluorescent properties. sapub.orgresearchgate.net The this compound scaffold is an excellent fluorophore whose photophysical characteristics, such as excitation and emission wavelengths, Stokes shift (the difference between the maximum absorption and emission wavelengths), and fluorescence quantum yield (a measure of emission efficiency), can be finely tuned through chemical modification. nih.gov

Studies on various 4-hydroxycoumarin derivatives show that substituents significantly influence their fluorescent behavior. For instance, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the emission wavelength, moving it to a longer wavelength. sapub.orgresearchgate.net The fluorescence properties of several novel 4-hydroxycoumarin derivatives have been investigated in ethanol (B145695), revealing high quantum yields and strong emission intensities. sapub.org

Table 2: Fluorescence Properties of Selected 4-Hydroxycoumarin Derivatives in Ethanol sapub.org

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) |

|---|---|---|---|

| Derivative 1 | 360 nm | 420 nm | 0.61 |

| Derivative 2 | 380 nm | 440 nm | 0.88 |

| Derivative 3 | 360 nm | 420 nm | 0.65 |

| Derivative 4 | 360 nm | 420 nm | 0.63 |

The tunable and bright fluorescence of this class of compounds makes them ideal candidates for the design of fluorescent probes and sensors. researchgate.netbohrium.com By incorporating specific recognition moieties into the this compound structure, researchers can create chemosensors that exhibit a change in their fluorescence properties—such as quenching (decrease) or enhancement (increase) of intensity—upon binding to a target analyte. researchgate.net This principle has been successfully applied to develop sensors for various species:

Metal Ions: Coumarin-based sensors have been designed for the selective detection of metal ions like Fe³⁺, where binding to the ion results in a pronounced fluorescence quenching effect. researchgate.netnih.gov

Reactive Species: Dihydroxy-substituted coumarins have been developed as highly sensitive fluorescent probes for detecting nitroxide radicals, showing a significant enhancement in fluorescence intensity upon interaction. researchgate.net

Biomolecules: The strong emission and chemical stability of coumarin derivatives make them excellent fluorescent labels for biomolecules, enabling applications in bioimaging and fluorescence in situ hybridization (FISH) probes for detecting specific RNA sequences in cells. bohrium.comuevora.pt

This versatility underscores the importance of the this compound scaffold in developing advanced fluorescent tools for applications ranging from chemical analysis to biological imaging.

Computational and Theoretical Investigations of 4 Hydroxy 3 Phenylcoumarin

Computational chemistry provides profound insights into the molecular structure, reactivity, and spectroscopic properties of molecules like 4-hydroxy-3-phenylcoumarin. Through quantum chemical calculations, researchers can model molecular behavior, predict properties, and understand electronic characteristics that are difficult to explore experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (the global minimum on the potential energy surface) and for describing the distribution of electrons within the molecule. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT, often used with basis sets like 6-31G* or 6-311++G(d,p) for calculations on coumarin (B35378) derivatives. researchgate.netnih.govresearchgate.net

The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, including the orientation of the phenyl ring relative to the coumarin core. These optimized structural parameters are crucial for understanding the molecule's stability and for subsequent calculations of other properties like vibrational frequencies and electronic transitions. researchgate.netmdpi.com Studies on related compounds, such as 3-cinnamoyl 4-hydroxycoumarin (B602359) derivatives, have successfully used DFT to optimize ground state molecular structures, showing good agreement with experimental data. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential (I), and the energy of the LUMO is related to the electron affinity (A). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. researchgate.net For derivatives of 4-hydroxycoumarin, DFT calculations are used to determine the energies and visualize the spatial distribution of these orbitals. researchgate.netnveo.org Typically, in coumarin structures, the HOMO is distributed over the coumarin ring and the hydroxyl group, while the LUMO is often located on the pyrone ring and the substituent at the 3-position. researchgate.net This distribution indicates that the charge transfer within the molecule primarily occurs from the coumarin core to the substituent. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted 4-Hydroxycoumarin Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.4 |

| Energy Gap (ΔE) | 4.1 |

Note: These are typical values for coumarin derivatives and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comdeeporigin.com The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. deeporigin.com

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically associated with electronegative atoms like oxygen. wolfram.commdpi.com

Blue regions represent positive electrostatic potential, which is electron-poor and signifies favorable sites for nucleophilic attack. wolfram.commdpi.com

Green regions denote neutral or near-zero potential. wolfram.com

For this compound, the MEP map would show negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, identifying them as sites for electrophilic interaction and hydrogen bonding. researchgate.netresearchgate.net Positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group. bhu.ac.in This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. deeporigin.com

Fukui Functions and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx These descriptors are derived from the change in electron density and help predict the most reactive sites within a molecule. mdpi.com

Fukui functions () are particularly important local reactivity descriptors. They indicate the change in electron density at a specific point when an electron is added to or removed from the system. revistadechimie.ro

relates to nucleophilic attack (accepting an electron) and identifies the most electrophilic sites.

corresponds to electrophilic attack (donating an electron) and points to the most nucleophilic sites. scispace.com

is used for predicting sites of radical attack. researchgate.net

Other global reactivity descriptors calculated from HOMO and LUMO energies include:

Hardness (η): Measures resistance to change in electron distribution. mdpi.com

Softness (S): The reciprocal of hardness, indicating how easily a molecule will react. mdpi.com

Electronegativity (χ): Describes the ability of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts additional electronic charge from the environment. researchgate.netscielo.org.mx

These parameters allow for a quantitative comparison of the reactivity of different this compound derivatives. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| Hardness (η) | (I - A) / 2 | 2.05 |

| Softness (S) | 1 / (2η) | 0.24 |

| Electronegativity (χ) | (I + A) / 2 | 4.45 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.83 |

Note: Values are calculated using the representative HOMO/LUMO energies from Table 1 where I ≈ -EHOMO and A ≈ -ELUMO.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization and structural confirmation of synthesized compounds. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Theoretical chemical shifts are calculated for the optimized molecular structure and are then compared to experimental data, often showing good linear agreement. recentscientific.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. nveo.orgresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in UV-Vis experiments. researchgate.net These calculations can identify the nature of the electronic transitions, such as π to π* and n to π*. nveo.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule in the infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching or bending of particular bonds (e.g., C=O, O-H, C-C). nih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental IR data. researchgate.net

Tautomerism Studies and Energetic Preferences

4-Hydroxycoumarins can exist in different tautomeric forms due to the migration of a proton, primarily between the 4-hydroxy group and the adjacent carbonyl group. nih.govresearchgate.net This results in an equilibrium between the enol form (4-hydroxy-2H-chromen-2-one) and the keto form (2,4-chromenedione).

DFT calculations are a reliable method to study the relative stabilities of these tautomers. nih.gov By optimizing the geometry of each tautomer and calculating its total electronic energy, the most stable form can be identified. researchgate.net The calculations can be performed in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net For 4-hydroxyquinoline, a related heterocyclic system, studies have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. researchgate.net Such studies on this compound would determine the energetic preference for either the enol or keto form under different conditions, which is crucial for understanding its chemical behavior and biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations provide detailed insights into the conformational changes, flexibility, and interactions of this compound and its derivatives at an atomic level.

Conformational Dynamics and Flexibility Analysis

MD simulations have been employed to investigate the conformational dynamics of 3-phenylcoumarin (B1362560) derivatives when bound to biological targets such as Monoamine Oxidase B (MAO-B). In a 100 ns simulation, the interactions of 3-phenylcoumarin within the MAO-B active site were observed to be stable, maintaining interactions similar to those predicted by initial molecular docking. mdpi.com Key interactions, including Pi-Pi T-shaped stacking with Tyr326 and van der Waals forces with Tyr398 and the FAD cofactor, were present throughout the simulation. mdpi.com Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complexes over the simulation time provides insights into the stability and flexibility of the system. mdpi.com Such simulations are crucial for understanding the dynamic nature of the binding and how the ligand adapts its conformation within the binding pocket. mdpi.combiorxiv.org

Solvent Effects and Solvation Models

The surrounding solvent environment can significantly influence the properties and reactivity of this compound derivatives. Studies have shown that both the type of solvent and the nature of substituents on the coumarin scaffold affect the UV/Vis spectroscopic and fluorescence behavior of these compounds. researchgate.net For instance, the absorption and emission spectra of 3-substituted 4-hydroxycoumarin derivatives were found to be dependent on whether the solvent was ethyl acetate (B1210297), acetonitrile, or dimethyl sulfoxide. researchgate.net A remarkable solvent effect has also been observed in the chemical reactions of 4-hydroxycoumarin derivatives, indicating that the choice of solvent can direct the outcome of a synthesis. rsc.org

Computational solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Universal Solvation Model (SMD), are used to theoretically predict the influence of the solvent. faccts.de These implicit solvation models treat the solvent as a continuous medium and are used to calculate the free energy of solvation, providing insights into how the solvent affects the electronic structure and stability of the solute. faccts.de Explicit solvent models, where individual solvent molecules are included in the simulation, can offer a more detailed picture of specific solute-solvent interactions. mdpi.com

Protein-Ligand Interaction Dynamics in Enzyme Active Sites (e.g., Monoamine Oxidase B)